N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine
Overview
Description
“N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine” is a major adduct formed by the food-borne carcinogen, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), with DNA . PhIP is formed by the grilled cooking of certain foods such as meats, poultry, and fish .
Synthesis Analysis
The synthesis of this compound involves the metabolic activation of PhIP via cytochrome P450 mediated oxidation to an N-hydroxylamino-PhIP intermediate. This intermediate is subsequently converted to an ester by N-acetyltransferases or sulfotransferases and undergoes heterolytic cleavage to produce a PhIP-nitrenium ion, which reacts with DNA to form the adduct .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound have been described in the synthesis analysis section. The PhIP-nitrenium ion reacts with DNA to form the adduct .Scientific Research Applications
Analysis of PhIP in Biological Matrices and Foodstuffs
Teunissen et al. (2010) provide an extensive review of analytical techniques for detecting PhIP and its metabolites in various matrices, highlighting the evolution of methodologies since PhIP's initial identification in 1986. The review emphasizes the importance of analyzing PhIP's bioactivated and detoxification products to understand its biological effects and exposure levels. Liquid chromatography coupled with mass spectrometry is identified as the preferred method for its sensitivity and selectivity in detecting sub-pg/mL levels of PhIP and its metabolites in food products and biological samples, including plasma, urine, and feces (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).
Formation and Mitigation of PhIP
Zamora and Hidalgo (2015) discuss the formation mechanisms of PhIP in food, particularly through the Maillard reaction and lipid oxidation, and its fate in the presence of various compounds. Their review suggests that both carbohydrates and lipids can simultaneously contribute to the formation and elimination of PhIP in food, offering insights into potential mitigation strategies to reduce PhIP levels during cooking and food processing (Zamora & Hidalgo, 2015).
Biological Significance and Health Implications
The carcinogenic nature of PhIP and its role in human diet-related cancers is the focus of a critical review by Stavric (1994), which compares the mutagenic activity of HAAs like PhIP in laboratory assays to their potential health hazards in human diets. Stavric highlights the significant differences in exposure levels between experimental studies and actual human consumption, discussing the challenges in accurately assessing the health risks posed by trace levels of HAAs such as PhIP found in cooked meats (Stavric, 1994).
Mitigation Strategies Through Natural Compounds
Pingili et al. (2019) review the hepatoprotective and nephroprotective activities of chrysin, a flavonoid, against various toxic agents, including PhIP. They discuss the mechanisms through which chrysin exhibits its protective effects, such as antioxidant and anti-apoptotic activities, providing a potential approach to mitigate the toxic effects of PhIP and other carcinogens (Pingili, Pawar, Challa, Kodali, Koppula, & Toleti, 2019).
Mechanism of Action
Target of Action
The primary target of N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine, also known as dG-C8-PhIP, is DNA . Specifically, it forms an adduct with deoxyguanosine (dG), a component of DNA .
Mode of Action
dG-C8-PhIP interacts with its target, DNA, by covalently binding to it . This binding occurs at the C8 position of deoxyguanosine, resulting in a DNA adduct . The formation of this adduct can lead to mutations in the DNA sequence .
Biochemical Pathways
The formation of the dG-C8-PhIP adduct is part of a larger biochemical pathway involving the metabolic activation of PhIP . PhIP is metabolically activated via cytochrome P450 mediated oxidation to an N-hydroxylamino-PhIP intermediate . This intermediate is then converted to an ester by N-acetyltransferases or sulfotransferases and undergoes heterolytic cleavage to produce a PhIP-nitrenium ion . This ion is what reacts with DNA to form the dG-C8-PhIP adduct .
Pharmacokinetics
The formation of the dg-c8-phip adduct suggests that it is bioavailable, as it is able to interact with dna within cells .
Result of Action
The formation of the dG-C8-PhIP adduct can lead to mutations in the DNA sequence . These mutations can include G→T transversions, G→A transitions, and G→C transversions . The presence of these mutations suggests that dG-C8-PhIP is mutagenic .
Action Environment
The action of dG-C8-PhIP can be influenced by various environmental factors. For example, the presence of certain enzymes, such as cytochrome P450s, N-acetyltransferases, and sulfotransferases, is necessary for the metabolic activation of PhIP and the subsequent formation of the dG-C8-PhIP adduct . Additionally, the sequence context of the DNA can influence the mutational frequency and specificity of dG-C8-PhIP .
Safety and Hazards
PhIP, the precursor of this compound, has been shown to induce tumors in the colon, prostate, and mammary glands of rats and is regarded as a potential human dietary carcinogen . Therefore, it’s reasonable to assume that this compound, being a DNA adduct formed by PhIP, may also pose significant health risks.
Future Directions
Future research could focus on further elucidating the mutagenic properties of this compound, particularly how the neighboring sequence context influences its mutational frequency and specificity . Additionally, developing more sensitive and precise methods for detecting and quantifying this adduct in DNA could be another important area of focus .
Biochemical Analysis
Biochemical Properties
dG-C8-PhIP interacts with various enzymes and proteins in the cell. It is metabolically activated by cytochromes P450 (P450s), specifically Cytochrome P-450 1A1,1A2, and 1B1 . The activation process involves N-hydroxylation, forming N-hydroxy-PhIP, which is further converted to its ultimate carcinogen via O-sulfation or O-acetylation . This activated form of dG-C8-PhIP can bind covalently to DNA .
Cellular Effects
The presence of dG-C8-PhIP in DNA can have profound effects on cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The mutagenic properties of dG-C8-PhIP can lead to mutations in mammalian cells, primarily generating G to T transversions .
Molecular Mechanism
dG-C8-PhIP exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It binds covalently to DNA, forming adducts that can cause mutations . The mutational frequency and specificity of dG-C8-PhIP vary depending on the neighboring sequence context .
Metabolic Pathways
dG-C8-PhIP is involved in metabolic pathways that include interactions with enzymes or cofactors . It is metabolically activated by cytochromes P450, forming N-hydroxy-PhIP, which is further converted to its ultimate carcinogen via O-sulfation or O-acetylation .
Properties
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[[6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridin-2-yl]amino]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N9O4/c1-31-13-7-12(11-5-3-2-4-6-11)9-25-18(13)27-22(31)30-23-26-17-19(28-21(24)29-20(17)35)32(23)16-8-14(34)15(10-33)36-16/h2-7,9,14-16,33-34H,8,10H2,1H3,(H3,24,28,29,35)(H,25,26,27,30)/t14-,15+,16+/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVGJHQDVDVQHH-UNSNFXJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N9O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747495 | |
Record name | 2'-Deoxy-8-{[1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl]amino}guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303173-39-9 | |
Record name | 2'-Deoxy-8-{[1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl]amino}guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.